4-Bromo-2-fluorobenzeneboronic acid

Descripción general

Descripción

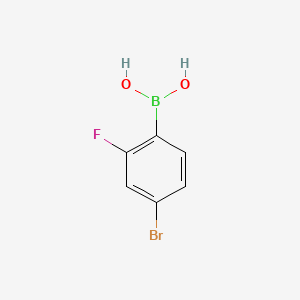

4-Bromo-2-fluorobenzeneboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is characterized by the presence of bromine, fluorine, and boronic acid functional groups. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials due to its versatile reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzeneboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of 4-bromo-2-fluorophenylboronic acid with various aryl halides. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dioxane or methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.

Common Reagents and Conditions:

Palladium Acetate: Used as a catalyst in cross-coupling reactions.

Potassium Carbonate: Acts as a base to facilitate the reaction.

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Role in Cross-Coupling Reactions

4-Bromo-2-fluorobenzeneboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial in the synthesis of biaryl compounds and pharmaceuticals. The compound's ability to act as a boron source allows for the coupling with various electrophiles, including aryl halides and alkenes.

Key Findings:

- The compound has shown high reactivity in coupling reactions with different aryl halides, leading to the successful synthesis of complex organic molecules.

- It has been employed in the development of novel materials with enhanced electronic properties due to its fluorinated structure, which can influence the electronic distribution within the resulting compounds .

Catalytic Applications

Recent studies have highlighted the use of this compound as a catalyst or co-catalyst in various chemical transformations. Its unique electronic properties make it suitable for facilitating reactions that require precise control over reaction conditions.

Catalytic Systems:

- It has been used in conjunction with transition metals such as palladium to enhance reaction rates and selectivity in hydroxyboration and ipso-hydroxylation processes. The presence of fluorine enhances the stability of intermediates formed during these reactions .

Synthesis of Functionalized Compounds

The compound serves as a valuable intermediate for synthesizing functionalized phenolic compounds. By undergoing oxidation, it can be transformed into corresponding phenols, which are important in various industrial applications, including the production of dyes, agrochemicals, and pharmaceuticals.

Case Study:

- A study demonstrated the conversion of this compound to 4-bromophenol through an efficient oxidation process. This transformation was optimized to achieve high yields, showcasing the compound's utility in producing valuable phenolic derivatives .

Material Science Applications

In material science, this compound has been explored for its potential use in developing organic semiconductors and polymers. The incorporation of boron into polymer matrices can significantly enhance their electronic properties.

Research Insights:

- Research indicates that polymers derived from this compound exhibit improved charge transport properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cross-Coupling Reactions | Used as a boron source in Suzuki-Miyaura reactions for synthesizing biaryl compounds. |

| Catalytic Applications | Acts as a catalyst or co-catalyst in hydroxyboration and ipso-hydroxylation processes. |

| Synthesis of Functional Compounds | Intermediate for producing phenolic compounds through oxidation processes. |

| Material Science | Enhances electronic properties in polymers for use in OLEDs and photovoltaic cells. |

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts. This process is crucial for the synthesis of complex organic molecules .

Comparación Con Compuestos Similares

- 4-Bromo-2,3-difluorobenzeneboronic acid

- 2-Bromo-6-fluorobenzeneboronic acid

- 3-Bromo-5-fluorobenzeneboronic acid

Comparison: 4-Bromo-2-fluorobenzeneboronic acid is unique due to its specific combination of bromine, fluorine, and boronic acid functional groups. This combination imparts distinct reactivity and selectivity in cross-coupling reactions, making it a valuable tool in organic synthesis .

Actividad Biológica

4-Bromo-2-fluorobenzeneboronic acid (CAS No. 216393-64-5) is a boronic acid derivative that has garnered significant attention in the fields of medicinal chemistry and materials science due to its versatile applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in drug development and synthesis processes.

- Molecular Formula : C₆H₄BrFBO₂

- Molecular Weight : 218.82 g/mol

- Melting Point : 238–242 °C

- Purity : ≥98% .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. This property allows it to act as a selective inhibitor for certain enzymes and proteins, particularly those involved in cancer and metabolic pathways.

1. Anticancer Activity

Research has shown that boronic acids can inhibit proteasome activity, which is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. Specifically, studies have indicated that this compound can selectively inhibit the growth of cancer cells by targeting the proteasome pathway .

2. Enzyme Inhibition

Boronic acids are known to interact with serine proteases and other enzymes. The presence of bromine and fluorine substituents in this compound enhances its binding affinity and selectivity towards specific enzymes, making it a valuable tool in drug design .

3. Synthesis of Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the construction of complex organic structures .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Application in Drug Development

In another study focusing on drug delivery systems, researchers utilized this compound to create targeted therapies for rheumatoid arthritis. The compound was incorporated into nanoparticles that selectively released anti-inflammatory drugs in response to specific biological triggers, significantly improving therapeutic outcomes .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-bromo-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZHIIVZRPUZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378383 | |

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-64-5 | |

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.